2,5-Bis(methylamino)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,5-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,9-11H,1-2H3 |
InChI Key |
QRMSDUCHNLGXFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation of 2,5 Bis Methylamino Phenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2,5-Bis(methylamino)phenol and its derivatives, NMR studies are essential to confirm the substitution pattern on the aromatic ring and to characterize the methylamino groups.
Proton (¹H) and Carbon-13 (¹³C) NMR Studies of this compound Systems
Proton (¹H) NMR spectroscopy of this compound is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the hydroxyl and methylamino groups. Due to the substitution pattern, the aromatic region would likely display a complex splitting pattern. The protons of the two methylamino groups are expected to appear as a singlet or a doublet if coupled to the amine proton, integrating to six protons. The amine (N-H) and hydroxyl (O-H) protons would present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the methyl carbons. The carbons attached to the oxygen and nitrogen atoms (C-1, C-2, and C-5) would be shifted downfield due to the electronegativity of these heteroatoms. The symmetry of the molecule, if any, would be reflected in the number of unique carbon signals. For instance, in a perfectly symmetric derivative, fewer signals would be observed. docbrown.info
A related compound, 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone, has been studied, and its ¹H NMR spectrum in d6-DMSO showed a methyl proton signal at 3.11 ppm and an N-H proton signal at 7.77 ppm. researchgate.netresearchgate.net Its ¹³C NMR spectrum exhibited signals at 172.65 ppm (C=O), 151.60 ppm (C-Cl), 101.11 ppm (C-N), and 31.8 ppm (CH₃). researchgate.net While these values are for a different molecular system, they provide a general reference for the expected chemical shift regions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic-H | 6.5 - 7.5 | - | Complex multiplet |
| NH-CH₃ | ~2.8 - 3.2 | ~30 - 35 | Singlet or doublet |
| NH | Variable (broad) | - | Dependent on conditions |
| OH | Variable (broad) | - | Dependent on conditions |
| Aromatic-C | - | 110 - 150 | - |
| C-OH | - | ~145 - 155 | - |
| C-NH | - | ~135 - 145 | - |
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, between the N-H protons and the methyl protons of the methylamino groups, and among the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the methyl protons to the aromatic carbons.
Low-Temperature NMR Investigations of Dynamic Processes
Low-temperature NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-N bonds of the methylamino groups or proton exchange phenomena. At room temperature, these processes might be fast on the NMR timescale, leading to averaged signals. By lowering the temperature, these processes can be slowed down, potentially leading to the observation of distinct signals for different conformers or the resolution of finer coupling details. This can provide insights into the conformational preferences and energy barriers of the molecule.
Vibrational Spectroscopy (FT-IR / IR) for Functional Group Identification and Molecular Fingerprinting
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and C-N bonds.
The O-H stretching vibration of the phenolic group will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info The N-H stretching vibrations of the secondary amine groups are expected in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol (B47542) will be in the 1200-1260 cm⁻¹ region. The region below 1000 cm⁻¹ is the fingerprint region, which is unique for each molecule and can be used for identification by comparison with a known standard.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretch | 3200 - 3600 | Broad, Strong |
| Amine N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-O | Stretch | 1200 - 1260 | Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The benzene ring in this compound, substituted with a hydroxyl and two methylamino groups, constitutes the primary chromophore. These electron-donating substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Phenol itself typically shows absorption maxima around 210 nm and 270 nm. researchgate.netdocbrown.info The presence of the two methylamino groups, which are also strong auxochromes, is expected to further shift these bands to longer wavelengths and increase their intensity (hyperchromic effect). The UV-Vis spectrum of this compound would likely exhibit two main absorption bands, corresponding to the π → π* transitions of the substituted aromatic system. The exact position of these maxima can be influenced by the solvent polarity.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent Effects |
| π → π* (Primary band) | ~220 - 240 | Sensitive to solvent polarity |
| π → π* (Secondary band) | ~280 - 300 | Sensitive to solvent polarity |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂N₂O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.19 g/mol ).
The fragmentation pattern in electron ionization (EI-MS) would provide valuable structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom and the loss of a CO molecule. docbrown.info For this compound, fragmentation is also likely to occur at the C-N bonds. The loss of a methyl group (CH₃, 15 Da) or a methylamino group (CH₃NH, 30 Da) are plausible fragmentation pathways. The base peak, which is the most intense peak in the spectrum, would correspond to the most stable fragment ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. For a related compound, 2,5-diisopropylphenol, the molecular ion peak is observed, and the fragmentation pattern is characteristic of the alkyl side chains. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 152 | Molecular Ion [M]⁺ | [C₈H₁₂N₂O]⁺ |
| 137 | [M - CH₃]⁺ | [C₇H₉N₂O]⁺ |
| 122 | [M - CH₃NH]⁺ | [C₇H₉O]⁺ |
| 124 | [M - CO]⁺ | [C₇H₁₂N₂]⁺ |
X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. mdpi.comcarleton.edu This non-destructive analytical method provides precise information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the conformation of molecules in the solid state. carleton.edu The fundamental principle of SCXRD lies in the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is a reciprocal-space representation of the crystal's structure, which can be mathematically transformed to yield a detailed model of the atomic positions. carleton.edu
In a typical SCXRD analysis of a phenol derivative, the data reveals the planarity of the benzene ring and the precise bond lengths and angles of the substituent groups. For example, in the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, the dihedral angle between the thiophene (B33073) and benzene rings was determined to be 8.38 (10)°. nih.gov Furthermore, SCXRD confirms the presence and geometry of intramolecular hydrogen bonds, such as the O—H⋯N interaction that forms an S(6) ring motif in the same molecule. nih.gov
Table 1: Illustrative Crystallographic Data for a Substituted Phenol Derivative
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.642 (5) |
| b (Å) | 7.043 (5) |
| c (Å) | 14.535 (5) |
| β (°) | 93.566 (5) |
| Volume (ų) | 1087.3 (10) |
| Z | 4 |
This data is for 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol and is provided as an example of typical crystallographic parameters obtained through SCXRD. nih.gov
The study of polymorphs, different crystalline forms of the same compound, heavily relies on SCXRD to distinguish between their unique packing arrangements and conformational differences. nih.gov The analysis of various aminophenol derivatives would similarly benefit from this technique to understand how substitutions on the aromatic ring influence the resulting solid-state structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Species Analysis of this compound Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. nih.gov This makes it an invaluable tool for studying the radical species that can be generated from this compound and its derivatives, typically through oxidation processes. The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resonance condition provides information about the electron's environment, including its interaction with nearby magnetic nuclei. nih.gov
While direct EPR studies on radical species of this compound were not found in the provided search results, the application of EPR to related compounds, such as N-quinonyl amino acids, demonstrates the utility of this technique. nih.gov The oxidation of aminophenols can lead to the formation of semiquinone radical anions or other paramagnetic intermediates. EPR spectroscopy can confirm the formation of these radicals and provide detailed information about their electronic structure.
Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants (hfcc). The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the radical, providing information about the distribution of the unpaired electron's spin density across the molecule. rsc.org Computer simulations of the experimental EPR spectra are often employed to accurately determine these parameters. nih.gov
In the context of aminophenol derivatives, EPR can be used to:
Detect and identify the specific radical species formed under various conditions.
Determine the distribution of the unpaired electron within the radical, which is crucial for understanding its reactivity.
Study the kinetics of radical formation and decay.
For very short-lived radicals, a technique called spin trapping is often used. This involves reacting the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. nih.govjohnshopkins.edu
Table 2: Typical EPR Parameters for an Organic Radical
| Parameter | Description | Typical Information Gained |
| g-factor | Characteristic of the radical's electronic environment. | Helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered). |
| Hyperfine Coupling Constants (a) | Describes the interaction between the unpaired electron and magnetic nuclei. | Provides information on the molecular structure and spin density distribution. |
| Linewidth | The width of the EPR signal. | Can be influenced by relaxation processes and unresolved hyperfine couplings. |
This table provides a general overview of the parameters obtained from an EPR experiment.
The analysis of the hyperfine structure in the EPR spectrum of a radical derived from this compound would be expected to show couplings to the nitrogen and hydrogen nuclei of the methylamino groups, as well as to the protons on the aromatic ring, providing a detailed map of the spin distribution.
Investigation of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule in its non-interacting state) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its immediate environment in the crystal. researchgate.net
Although a specific Hirshfeld surface analysis for this compound has not been reported in the searched literature, the application of this technique to a wide range of substituted phenols and related organic molecules provides a clear framework for how it would be used to analyze the crystal structure of this compound and its derivatives. mq.edu.aufigshare.comamanote.comnih.govresearchgate.neteurjchem.com
The Hirshfeld surface is typically mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov This allows for a quick identification of significant intermolecular interactions, such as hydrogen bonds.
A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots. These plots summarize the intermolecular contacts in a crystal by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). researchgate.net The distribution and shape of the points on this plot are characteristic of the types of interactions present. For example, sharp spikes are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts. nih.gov
Table 3: Example of Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) in a Substituted Phenol nih.gov | Contribution (%) in a Pyrano[3,2-c]pyridine Derivative nih.gov |
| H···H | 43.8 | 52.5 |
| C···H/H···C | 26.7 | 18.8 |
| O···H/H···O | - | 8.3 |
| N···H/H···N | - | 19.2 |
This table illustrates the type of quantitative data obtained from Hirshfeld surface analysis for different molecular systems, highlighting the dominant interactions.
For this compound, a Hirshfeld surface analysis would be expected to reveal the significant role of N-H···O and O-H···N hydrogen bonds in directing the crystal packing, in addition to van der Waals interactions. The quantitative data from the fingerprint plots would provide a detailed understanding of the hierarchy and relative importance of these interactions in the solid state.
Quantum Chemical and Advanced Theoretical Investigations of 2,5 Bis Methylamino Phenol
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 2,5-Bis(methylamino)phenol. By approximating the many-electron wavefunction and energy, DFT methods, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), enable the calculation of various molecular properties. These calculations are crucial for understanding the stability and chemical behavior of aminophenol derivatives researchgate.net.
The reactivity of a molecule is intrinsically linked to its electronic configuration. DFT allows for the computation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. These descriptors, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's propensity to react. For instance, a lower chemical hardness suggests a molecule is "softer" and more reactive nih.gov. The introduction of electron-donating groups, such as the methylamino groups in this compound, is expected to significantly influence these reactivity parameters by altering the electron density distribution within the molecule.
A hypothetical table of DFT-calculated reactivity descriptors for this compound, based on general trends for similar molecules, is presented below.
| Descriptor | Hypothetical Value | Significance |
| Chemical Potential (μ) | -3.5 eV | Tendency to donate electrons |
| Chemical Hardness (η) | 2.5 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.45 eV | Propensity to accept electrons |
Elucidation of Electronic States and Excited-State Dynamics in this compound
The photophysical and photochemical behavior of this compound is governed by its electronic excited states and the subsequent relaxation pathways. Computational methods are essential for mapping the potential energy surfaces of these excited states and understanding the dynamics of processes that occur upon photoexcitation.
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process in molecules containing both a proton-donating group (like the hydroxyl group in phenol) and a proton-accepting group within the same structure researchgate.net. In this compound, the nitrogen atoms of the methylamino groups could potentially act as proton acceptors, although the phenolic oxygen is the primary proton donor. Upon absorption of light, the acidity and basicity of these functional groups can change dramatically, facilitating the transfer of a proton.
Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is instrumental in studying ESIPT. These calculations can map the potential energy surface of the excited state, identifying the transition state for the proton transfer and the relative energies of the initial (enol) and proton-transferred (keto-tautomer) forms researchgate.netufrgs.br. The presence of two methylamino groups in this compound introduces interesting possibilities for single or potentially even double proton transfer events, which would be highly dependent on the conformational arrangement of the molecule. Studies on similar systems, like 2,5-bis(benzoxazol-2'-yl)hydroquinone, have shown that dual fluorescence can arise from an equilibrium between the enol and keto forms in the excited state rsc.orgias.ac.in.
Following photoexcitation, a molecule can dissipate the absorbed energy through various pathways, including fluorescence, internal conversion, and intersystem crossing. Theoretical calculations help to elucidate the competition between these different de-excitation channels. For molecules undergoing ESIPT, the process is often ultrafast, occurring on the femtosecond timescale, and can lead to a large Stokes shift in the fluorescence spectrum ufrgs.br.
The nature of the potential energy surfaces of the ground and excited states, as calculated by quantum chemical methods, dictates the most probable de-excitation pathways. For instance, the presence of conical intersections between electronic states can provide very efficient non-radiative decay channels, effectively quenching fluorescence mdpi.com. The substitution pattern on the phenol (B47542) ring significantly influences the energies of the relevant excited states (e.g., ππ* and πσ*) and can either facilitate or hinder processes like proton transfer rsc.org. In this compound, the electron-donating methylamino groups are expected to modulate the energies of the excited states and, consequently, the dynamics of energy dissipation.
Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Electronic Properties
The electronic properties and reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and reactivity nih.gov. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and more chemically reactive nih.gov.
For this compound, the presence of two electron-donating methylamino groups is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenol. This would render the molecule more susceptible to oxidation and more reactive in general. The distribution of the HOMO and LUMO across the molecule, which can also be visualized computationally, indicates the regions most involved in electron donation and acceptance, respectively.
Below is a table with hypothetical HOMO, LUMO, and energy gap values for this compound, based on trends observed in similar substituted phenols.
| Orbital | Hypothetical Energy (eV) |
| HOMO | -5.2 |
| LUMO | -0.8 |
| Energy Gap (LUMO-HOMO) | 4.4 eV |
These values are illustrative and would be calculated using methods like DFT with a suitable basis set.
Analysis of Charge Distribution, Dipole Moments, and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is fundamental to its chemical and physical properties. Computational methods provide a detailed picture of this distribution through the calculation of atomic charges, dipole moments, and the molecular electrostatic potential (MEP).
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface rsc.org. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl and amino protons.
A hypothetical table of calculated charge distribution and dipole moment for a conformer of this compound is provided below.
| Atom/Property | Hypothetical Value |
| Charge on Phenolic Oxygen | -0.6 e |
| Charge on Amino Nitrogen (avg) | -0.4 e |
| Dipole Moment | 2.5 D |
Computational Studies on Tautomerism and Conformational Landscape of this compound and its Analogues
Molecules with multiple rotatable bonds and tautomeric forms, like this compound, can exist in various conformations and tautomeric states. Computational chemistry is a powerful tool for exploring the potential energy surface of such molecules to identify the most stable structures and the energy barriers between them.
Tautomerism in this compound primarily involves the transfer of the phenolic proton to one of the nitrogen atoms, leading to a keto-imine tautomer. DFT calculations can determine the relative energies of the enol and various keto-imine tautomers, providing insight into their relative populations at equilibrium. The stability of different tautomers can be influenced by solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM) rsc.org.
The conformational landscape of this compound is determined by the rotation around the C-N and C-O bonds. Different conformations will have different energies and may exhibit distinct chemical and spectroscopic properties. A systematic conformational search followed by geometry optimization using DFT can identify the low-energy conformers and the transition states connecting them. This information is crucial for understanding the molecule's flexibility and how its shape influences its function. For analogous systems, it has been shown that different conformers can have significantly different stabilities and reactivities.
Predictive Modeling of Spectroscopic Signatures from Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational methods can provide valuable insights into the electronic structure and vibrational modes of a compound, aiding in its identification and characterization.
For a molecule like this compound, theoretical calculations would typically involve optimizing the molecular geometry and then computing the relevant spectroscopic parameters. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used to predict NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. Similarly, calculations of vibrational frequencies can generate a theoretical IR spectrum, where the positions and intensities of the absorption bands correspond to specific molecular vibrations. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in a UV-Vis spectrum.
However, a specific data set or a detailed study presenting the predicted spectroscopic signatures for this compound is not found in the surveyed literature.
Advanced Quantum Chemical Approaches for Reaction Mechanism Elucidation
Advanced quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine reaction pathways, activation energies, and reaction kinetics.
For this compound, theoretical studies could explore various potential reactions, such as oxidation, electrophilic substitution, or polymerization. For example, DFT calculations could be used to model the step-by-step mechanism of its oxidation, identifying the most likely initial sites of electron removal and the subsequent structural changes. Such studies would provide fundamental understanding of its reactivity and potential applications as a chemical intermediate.
Unfortunately, no specific research articles detailing the application of these advanced quantum chemical approaches to elucidate the reaction mechanisms of this compound have been identified.
While the broader class of aminophenols has been the subject of numerous theoretical investigations, the specific disubstituted derivative, this compound, remains an area where dedicated computational studies are yet to be published. The absence of such data precludes the presentation of detailed research findings and interactive data tables as requested.
Reactive Pathways and Chemical Transformations of 2,5 Bis Methylamino Phenol
Nucleophilic Reactivity of the Amino and Phenolic Hydroxyl Functionalities in 2,5-Bis(methylamino)phenol
The nucleophilicity of the amino and phenolic hydroxyl groups in aminophenols is highly dependent on the reaction conditions. researchgate.net In neutral or acidic media, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.net However, under strong basic conditions, the phenolic proton can be abstracted to form a phenoxide ion, which is a significantly stronger nucleophile. researchgate.net
For this compound, the presence of two methylamino groups, which are electron-donating, would be expected to increase the electron density of the aromatic ring and enhance the nucleophilicity of both the amino and hydroxyl functionalities compared to unsubstituted aminophenol.
Selective alkylation of aminophenols has been demonstrated, where the amino group can be protected to allow for reaction at the hydroxyl group. researchgate.net A common strategy involves the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form an N-benzylideneamino derivative, thus protecting the amino group. Subsequent alkylation can then occur selectively at the hydroxyl group, followed by hydrolysis to remove the protecting group. researchgate.net
Advanced Oxidation-Reduction Chemistry of this compound Systems
The oxidation-reduction chemistry of aminophenols is rich and can lead to the formation of various quinone and quinone-imine species. Phenols are known to be easily oxidized to quinones. youtube.com
Electrochemical Characterization of Redox Potentials and Processes
The electrochemical behavior of 2,5-disubstituted-1,4-benzoquinones, which are structurally related to the oxidized form of this compound, has been studied. researchgate.net These compounds typically exhibit a proton-sensitive quasi-reversible redox couple. researchgate.net The electrochemical oxidation of hydroquinone (B1673460) in the presence of primary and secondary amines leads to the formation of amino-substituted benzoquinone derivatives through a Michael-type addition reaction. academie-sciences.fr It is plausible that the intramolecular oxidation of this compound could proceed through similar intermediates.
The electrochemical properties of nanostructured Bi2Se3 thin films have been investigated in aqueous electrolytes, demonstrating reversible intercalation and deintercalation processes. mdpi.com While not directly related to this compound, this highlights the types of electrochemical characterization that could be applied to understand its redox behavior.
Ligand-Based Redox Activity in Metal Coordination Compounds of Amino-Substituted Phenols
Redox-active ligands, including those derived from aminophenols, can participate in the redox chemistry of metal complexes. nih.govescholarship.org These "non-innocent" ligands can exist in multiple oxidation states, influencing the electronic structure and reactivity of the metal center. nih.gov For example, N,N'-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, a bis(o-aminophenol) derivative, exhibits rich redox chemistry and can coordinate to various transition metals. nih.gov The oxidation state of this ligand can influence its coordination mode. nih.gov It is conceivable that this compound could act as a redox-active ligand in a similar fashion.
Investigation of Phenoxyl Radical Formation and Stability
The oxidation of phenols can proceed through the formation of phenoxyl radicals. nih.govnih.gov These radicals can be generated through enzymatic or chemical oxidation. nih.gov The stability of the phenoxyl radical is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methylamino groups in this compound, would be expected to stabilize the phenoxyl radical through resonance. The reaction of phenoxyl radicals with thiols can lead to the generation of reactive oxygen species. nih.gov
Polymerization and Oligomerization Reactions Involving this compound Moieties
The polymerization of monomers in the presence of substituted p-benzoquinones has been studied. For instance, the polymerization of methyl methacrylate (B99206) in the presence of 2,5-di-tert-butyl-p-benzoquinone involves both inhibited and controlled radical polymerization. researchgate.net The adduct formed between the propagating radical and the quinone can act as a macroinitiator. researchgate.net
Furthermore, the reaction of 1,4-benzoquinone (B44022) with 1,4-phenylenediamine can yield a polymer. researchgate.net Given the bifunctional nature of this compound, it could potentially undergo polymerization through oxidative coupling or by reaction with other monomers to form novel polymers.
Coordination Chemistry: this compound as a Ligand
Aminophenols and their derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through both the amino and hydroxyl/phenoxide groups. scribd.com The reaction of 4-aminophenol (B1666318) with various aldehydes yields Schiff base derivatives that have been shown to coordinate with metal ions. nih.gov
Optically active bis(aminophenols) have been synthesized and their metal complexes with Group 10 metals have been prepared. rsc.org These ligands can act as redox-active, "non-innocent" ligands. rsc.org Similarly, 2,6-Bis(diphenylphosphinomethyl)phenol has been used to synthesize lanthanide nitrate (B79036) complexes where the ligand acts as a neutral tridentate chelate. acs.org
Given its structure, this compound could potentially act as a bidentate or bridging ligand, coordinating to a metal center through the two nitrogen atoms or through one nitrogen and the deprotonated phenolic oxygen. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving aminophenol-derived ligands, such as those originating from this compound, typically proceeds through the formation of a Schiff base. Schiff bases are formed via the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ajrconline.orgdntb.gov.ua For ligands derived from aminophenols, this reaction is often carried out by refluxing the aminophenol with a suitable aldehyde or ketone in a solvent like ethanol (B145695). nih.govjchemlett.com The resulting Schiff base ligand, which contains an imine (-C=N-) group, is then reacted with a metal salt, often in the same pot (in situ) or as an isolated intermediate, to form the metal complex. ajrconline.orgnih.gov The metal salts, such as acetates or chlorides of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II), are dissolved in a suitable solvent, commonly ethanol or methanol, and added to the hot ligand solution. ajrconline.orgnih.gov The resulting complex often precipitates upon cooling and can be collected by filtration, washed, and dried. nih.gov
Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A combination of analytical and spectroscopic techniques is employed:
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which helps in determining the empirical formula and confirming the stoichiometry of the metal-to-ligand ratio in the complex. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the coordination sites of the ligand. The formation of the Schiff base is confirmed by the appearance of a characteristic stretching vibration band for the azomethine (C=N) group, typically in the range of 1594-1622 cm⁻¹. cabidigitallibrary.org Upon complexation, this band often shifts, indicating the coordination of the imine nitrogen to the metal ion. ias.ac.in Concurrently, the disappearance of the broad O-H stretching band from the phenolic group confirms its deprotonation and coordination of the phenolate (B1203915) oxygen to the metal. cabidigitallibrary.org The formation of metal-ligand bonds is further substantiated by the appearance of new, lower frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. cabidigitallibrary.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. derpharmachemica.com The chemical shift of the azomethine proton (-CH=N) is particularly diagnostic; a downfield shift upon complexation is indicative of its involvement in coordination. cabidigitallibrary.org The absence of the phenolic -OH proton signal in the complex's spectrum further confirms deprotonation and chelation. cabidigitallibrary.org
Electronic (UV-Visible) Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions and the coordination geometry. The spectra typically show intense bands in the UV region assigned to π-π* and n-π* transitions within the ligand. researchgate.net In the visible region, weaker d-d transition bands or more intense charge-transfer bands appear, the positions of which are characteristic of the metal ion and its coordination environment. researchgate.netyoutube.com
Molar Conductance Measurements: These measurements, typically performed in solvents like DMF or DMSO, help to determine whether the complex is an electrolyte or non-electrolyte. Low conductivity values suggest that anions are not present as free ions but are coordinated to the metal center, indicating a non-electrolytic nature. jchemlett.com
Table 1: Representative Infrared Spectral Data for Aminophenol-Derived Schiff Base Metal Complexes
| Compound Type | ν(C=N) (cm⁻¹) | ν(O-H) Disappearance | New Bands ν(M-O) / ν(M-N) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Free Schiff Base Ligand | ~1622 | N/A (Present) | N/A | cabidigitallibrary.org |
| Ni(II) Complex | ~1609 | Yes | ~615 (M-N), ~769 (M-O) | cabidigitallibrary.org |
| Cu(II) Complex | ~1597 | Yes | ~610 (M-N), ~773 (M-O) | cabidigitallibrary.org |
| Co(II) Complex | ~1596 | Yes | ~611 (M-N), ~768 (M-O) | cabidigitallibrary.org |
Exploration of Chelation Modes and Coordination Geometries
The structural diversity of metal complexes derived from this compound is largely dictated by the versatile chelation modes of the ligand and the coordination preferences of the central metal ion. After condensation to form a Schiff base, the resulting ligand possesses multiple donor atoms—typically the phenolate oxygen and the imine nitrogen(s). This allows for various modes of binding to a metal center.
Commonly, aminophenol-based Schiff base ligands act as bidentate (O, N) or tridentate (O, N, N) chelating agents, forming stable five- or six-membered rings with the metal ion. researchgate.netderpharmachemica.com In the case of a ligand derived from this compound, which has two amino groups, it can be designed to be a multidentate ligand capable of binding a single metal ion or acting as a bridging ligand between two or more metal centers. The phenolate oxygen is a particularly effective bridging atom, leading to the formation of dinuclear or polynuclear complexes. nih.govnih.gov For instance, amine bis(phenolate) ligands can coordinate to two metal ions, with one phenolic oxygen acting as a bridge. nih.gov The flexibility of the ligand backbone and the presence of multiple donor sites allow for both κ² (bidentate) and κ³ (tridentate) coordination modes, sometimes even within the same system, suggesting a dynamic equilibrium between different coordination states. nih.gov
The interplay between the ligand's denticity and the electronic configuration and size of the metal ion results in a variety of coordination geometries. The most commonly observed geometries for transition metal complexes with aminophenol-type ligands include:
Square Planar: This geometry is frequently adopted by d⁸ metal ions such as Ni(II) and Pd(II), as well as by Cu(II) (d⁹). jchemlett.comresearchgate.net Ni(II) complexes with aminophenol Schiff bases are often diamagnetic, which is characteristic of a square planar environment.
Tetrahedral: This geometry is common for Zn(II) (d¹⁰) complexes and can also be found for some Co(II) (d⁷) and Mn(II) (d⁵) complexes. ajrconline.org
Octahedral: Hexa-coordinate octahedral geometry is prevalent, especially for metal ions like Cr(III), Fe(III), and Co(II). nih.govresearchgate.net In these cases, the coordination sphere is completed by one or two multidentate ligands and/or additional solvent molecules (like water) or anions. nih.govderpharmachemica.com
Square Pyramidal or Trigonal Bipyramidal: Five-coordinate geometries are also observed, particularly in dinuclear copper(II) complexes. nih.govmdpi.comnih.gov The geometry around the copper centers in many doubly-bridged phenoxido copper(II) complexes is described as distorted square-pyramidal. mdpi.com
Electronic and Magnetic Interactions within Metal-Ligand Systems
The electronic and magnetic properties of metal complexes with ligands like this compound are intrinsically linked to their molecular structure, particularly the nature of the metal ion and the way it interacts with the ligand.
Electronic Properties and Spectra The electronic absorption spectra of these complexes provide significant insight into their bonding and geometry. The spectra are generally characterized by two main types of transitions:
Ligand-Based Transitions: Intense absorption bands are typically observed in the ultraviolet (UV) region of the spectrum. These are attributed to intra-ligand electronic transitions, specifically π → π* transitions associated with the aromatic rings and the azomethine group, and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen donor atoms. cabidigitallibrary.orgresearchgate.net Upon coordination to a metal ion, the positions of these bands may shift, which is indicative of the ligand's interaction with the metal center. cabidigitallibrary.org
Metal-Centered and Charge-Transfer Transitions: Bands in the visible or near-infrared (NIR) region are more directly related to the metal center. These can be either d-d transitions or charge-transfer bands.
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. They are typically weak in intensity and their energy corresponds to the ligand field splitting parameter. youtube.com The position and number of these bands are highly dependent on the coordination geometry and the metal ion, making them a useful tool for structural diagnosis. For example, the electronic spectra of Cu(II) complexes can help distinguish between square planar and distorted octahedral geometries. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): These transitions can be much more intense than d-d bands and occur when an electron is excited from a ligand-based orbital to a metal-based orbital. Phenolate ligands are known to be good π-donors, often giving rise to prominent phenolate-to-metal charge transfer bands.
Magnetic Interactions When the ligand system contains paramagnetic metal ions, such as Cu(II) or high-spin Co(II), magnetic interactions can occur, especially in polynuclear complexes. Ligands derived from this compound are excellent candidates for forming dinuclear structures where the two metal centers are bridged by the phenolate oxygen atoms. The phenoxide bridge is a well-known mediator of magnetic exchange between metal ions. nih.gov
Antiferromagnetic Coupling: This is the more common interaction observed in doubly phenoxido-bridged dinuclear copper(II) complexes. nih.govmdpi.comrsc.org The strength of the antiferromagnetic coupling, quantified by the exchange coupling constant (J), is influenced by the Cu-O-Cu bridging angle and the Cu···Cu separation distance. Strong antiferromagnetic interactions are often observed, leading to a significant decrease in the magnetic moment of the complex as the temperature is lowered. nih.govmdpi.com
Ferromagnetic Coupling: While less common, weak ferromagnetic coupling has been observed in some dinuclear cobalt(II) complexes with double μ-phenoxo bridges. nih.gov Structural factors, such as smaller Co-O-Co bridging angles and the dihedral angle between the CoOCo plane and the phenyl ring, have been shown to favor ferromagnetic exchange. nih.gov
The study of these magnetic properties through temperature-dependent magnetic susceptibility measurements provides fundamental information about the electronic communication between metal centers mediated by the ligand framework.
Table 2: Coordination Geometries and Magnetic Properties of Representative Aminophenol-Derived Metal Complexes
| Metal Ion | Complex Type | Coordination Geometry | Magnetic Property (J value / Moment) | Reference |
|---|---|---|---|---|
| Ni(II) | Mononuclear | Square Planar | Diamagnetic | |
| Zn(II) | Mononuclear | Tetrahedral | Diamagnetic | |
| Cu(II) | Dinuclear (phenoxide-bridged) | Distorted Square Pyramidal | Strong Antiferromagnetic (-2J = 654 cm⁻¹) | nih.gov |
| Co(II) | Dinuclear (phenoxide-bridged) | Trigonal Bipyramidal | Antiferromagnetic (-2J = 15 cm⁻¹) | nih.gov |
| Co(II) | Dinuclear (phenoxide-bridged) | Distorted Octahedral | Weak Ferromagnetic (J = +1.87 cm⁻¹) | nih.gov |
| Cu(II) | Dinuclear (phenoxide-bridged) | Distorted Square Pyramidal | Moderate Antiferromagnetic (-2J = 352 cm⁻¹) | mdpi.com |
Applications of 2,5 Bis Methylamino Phenol in Advanced Chemical Technologies and Materials Science
Integration into Polymer Systems and Resin Formulations
The presence of reactive amine and hydroxyl functionalities makes 2,5-Bis(methylamino)phenol a candidate for integration into various polymer systems. These groups can participate in polymerization and cross-linking reactions, potentially imparting unique properties to the resulting materials.
Role as Curing Agents in Epoxy Resins
Amines are a cornerstone of epoxy resin technology, serving as curing agents or hardeners that transform the liquid resin into a rigid, three-dimensional thermoset network. The reaction involves the nucleophilic addition of the amine's active hydrogens to the epoxide rings of the resin. cnrs.fr
Table 1: General Influence of Amine Curing Agent Structure on Epoxy Resin Properties
| Curing Agent Structural Feature | Potential Influence on Cured Epoxy Properties |
| Aromatic Ring | Increased thermal stability, rigidity, and chemical resistance. |
| Aliphatic Amine Groups | Can influence cure speed and flexibility. Secondary amines generally have different reactivity compared to primary amines. |
| Hydroxyl Group | May participate in the curing reaction, potentially increasing crosslink density and improving adhesion. |
Application in Adhesive and Sealant Compositions
Epoxy-based adhesives and sealants are widely used due to their strong bonding capabilities, chemical resistance, and durability. google.com The performance of these materials is heavily dependent on the formulation, particularly the choice of curing agent.
As a potential curing agent, this compound could contribute to the formulation of high-performance adhesives and sealants. The polarity imparted by the amine and hydroxyl groups could enhance adhesion to a variety of substrates. The cross-linked network formed during curing would provide the cohesive strength and environmental resistance required for these applications. The specific formulation and curing conditions would be critical in determining the final adhesive and sealant properties.
Contribution to Protective Coatings and Advanced Films
Epoxy coatings are vital for protecting surfaces from corrosion, chemicals, and physical damage. The choice of curing agent is crucial in tailoring the properties of the coating for specific applications. For instance, a related polymer, Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene) (BAM-PPV), has been investigated as a corrosion-inhibiting pretreatment for aerospace alloys, demonstrating the potential of related structures in protective coatings. cnrs.fr While BAM-PPV is a different molecule, this research highlights the utility of the aminophenylene moiety in anti-corrosion applications.
The integration of this compound into a coating formulation could theoretically enhance its protective qualities. The aromatic structure would contribute to the coating's hardness and chemical resistance. The amine and hydroxyl groups could improve adhesion to the substrate, a critical factor for long-term protection.
Precursor for the Synthesis of Specialized Dyes and Pigments
Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments, particularly azo dyes. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like a phenol (B47542) or another amine. nih.gov
While this compound contains secondary amine groups, its diaminobenzene core is a common structural motif in dye chemistry. It could potentially be used as a coupling component in the synthesis of azo dyes. The presence of two methylamino groups and a hydroxyl group would influence the final color and properties of the dye, such as its solubility and fastness. The synthesis of azo dyes from various diamines and phenols is a well-established area of research. cnrs.frnih.gov
Development of Functional Materials: Beyond Bulk Properties
Beyond its potential in bulk polymers, the unique electronic and chemical properties of this compound suggest its use in the development of advanced functional materials.
Design of Materials with Tailored Redox Properties
The aminophenol structure is inherently redox-active. The phenol and amine groups can undergo oxidation and reduction reactions. When polymerized, these functionalities can be incorporated into a larger macromolecular structure, leading to the creation of redox-active polymers. Such polymers are of interest for applications in energy storage, sensors, and electrocatalysis.
Polymers derived from aminophenols, such as poly(o-aminophenol), have been studied for their electrochemical properties. lmaleidykla.lt These polymers exhibit reversible redox behavior, making them suitable for use as electrode materials. While specific studies on polymers derived from this compound are not prominent in the literature, the inherent redox activity of the monomer unit suggests that its polymers could also display interesting electrochemical properties. The methyl substituents on the amine groups would likely influence the redox potentials and the stability of the resulting polymer.
Engineering for Electroplating Systems and Chemical Sensors
The unique chemical structure of this compound, featuring both electron-donating amino groups and a hydroxyl group on an aromatic ring, suggests its potential utility in advanced technological applications such as electroplating and the development of chemical sensors. While direct research on this specific compound in these areas is not extensively documented, the known functions of analogous aminophenol derivatives provide a strong basis for its theoretical applications.
In the realm of electroplating , aminophenol derivatives, particularly 4-(N-alkylated) aminophenols, have been recognized for their role as antioxidants in plating baths google.com. These additives are crucial for preventing the oxidation of metal ions, such as stannous tin (Sn²⁺) to its stannic state (Sn⁴⁺), which can adversely affect the quality and properties of the deposited metal layer google.com. The antioxidant capability of these compounds stems from the electron-rich nature of the phenol and amino groups, which can readily scavenge oxidizing species within the electroplating solution.
Given that this compound possesses two methylamino groups and a hydroxyl group, it is poised to be an effective antioxidant. Its structure could allow it to chelate metal ions, further stabilizing them in the bath and contributing to a more uniform and high-quality metal deposit. The presence of two amino groups might enhance its antioxidant capacity compared to mono-amino derivatives.
The potential impact of this compound as an electroplating additive can be extrapolated from the performance of related compounds. The table below summarizes the function of similar additives in electroplating.
| Additive Type | Example Compound(s) | Function in Electroplating Bath | Reference |
| Aminophenol Derivative | 4-(N-alkylated) aminophenols | Antioxidant, prevents oxidation of Sn²⁺ | google.com |
| Dihydric Phenols | Hydroquinone (B1673460), Catechol, Resorcinol | Antioxidant | google.com |
For chemical sensor development, the reactive nature of the amino and hydroxyl groups on the this compound molecule presents opportunities for designing selective and sensitive detection platforms. These functional groups can participate in various chemical reactions, such as Schiff base condensation or electrochemical redox reactions, which can be harnessed to detect specific analytes. For instance, the amino groups could react with aldehydes or ketones, leading to a measurable change in color or fluorescence. Similarly, the phenol group can be electrochemically oxidized, and this redox behavior could be modulated by the presence of certain metal ions or other target molecules, forming the basis of an electrochemical sensor.
While specific research on this compound in sensors is pending, the broader class of aminophenols has been explored for such applications. The fundamental principles of these sensors often rely on the interaction of the analyte with the aminophenol moiety, resulting in a detectable signal.
Utilization as a Key Chemical Intermediate in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both nucleophilic amino groups and a phenolic hydroxyl group, establishes it as a valuable and versatile chemical intermediate in the field of complex organic synthesis. Its structure provides multiple reactive sites that can be selectively functionalized to construct a wide array of more elaborate molecules, including dyes, pharmaceuticals, and heterocyclic compounds.
The amino groups in this compound can readily undergo diazotization reactions when treated with nitrous acid, forming a diazonium salt. This intermediate is highly reactive and can subsequently be coupled with various aromatic compounds, such as phenols and anilines, to synthesize a diverse range of azo dyes scienceworldjournal.orgsphinxsai.com. The specific substitution pattern of the amino groups on the phenol ring influences the resulting dye's color and properties. The general scheme for the synthesis of azo dyes from a primary aromatic amine is a well-established process in industrial chemistry scienceworldjournal.org.
Furthermore, the amino and hydroxyl groups make this compound an excellent precursor for the synthesis of various heterocyclic compounds sigmaaldrich.comnih.gov. These functional groups can participate in cyclization reactions with appropriate bifunctional reagents to form rings containing nitrogen and oxygen. For example, reaction with a dicarbonyl compound could lead to the formation of a benzodiazepine (B76468) or a similar seven-membered heterocyclic system. The ability to form such complex ring systems is a cornerstone of medicinal chemistry, where heterocyclic scaffolds are prevalent in pharmacologically active molecules sigmaaldrich.com.
The reactivity of this compound as a building block is underscored by the synthesis of related compounds like 2,5-bis(alkyl/arylamino)1,4-benzoquinones, which are prepared from the reaction of 1,4-benzoquinone (B44022) with primary amines and exhibit interesting electrochemical properties researchgate.net. This highlights the potential for this compound to be a precursor to electroactive materials.
The following table outlines some of the key reactions and potential products stemming from the use of aminophenol derivatives as chemical intermediates.
| Starting Material Class | Key Reaction | Product Class | Potential Application of Products | Reference |
| Primary Aromatic Amines (e.g., aminophenols) | Diazotization followed by Azo Coupling | Azo Dyes | Colorants for textiles, food, and other materials | scienceworldjournal.orgsphinxsai.com |
| Aminophenols | Cyclization with bifunctional reagents | Heterocyclic Compounds | Pharmaceuticals, Agrochemicals, Functional Materials | sigmaaldrich.comnih.gov |
| 1,4-Benzoquinone and Primary Amines | Conjugate Addition | 2,5-Bis(alkyl/arylamino)1,4-benzoquinones | Electroactive Polymers, Biological Probes | researchgate.net |
| Cyclopentanone and N,N-Dimethylformamide dimethyl acetal | Condensation | 2,5-Bis((dimethylamino)methylene)cyclopentanone | Precursor for Ketocyanine Dyes | mdpi.com |
Emerging Research Frontiers and Future Perspectives for 2,5 Bis Methylamino Phenol
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to N-alkylated aminophenols is a key area of research. Traditional N-alkylation methods often involve harsh reagents and produce a mixture of O- and N-alkylated products, leading to tedious purification processes and significant waste. umich.edu Modern approaches, however, are increasingly focused on green chemistry principles, such as atom economy, the use of renewable feedstocks, and catalytic processes.
A promising strategy for the selective N-alkylation of aminophenols involves a one-pot reaction that includes the condensation of an aminophenol with an aldehyde, followed by reduction. umich.eduresearchgate.net For the synthesis of 2,5-Bis(methylamino)phenol, this could involve the reaction of 2,5-diaminophenol (B1598321) with formaldehyde (B43269), followed by reduction with a mild reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net This method offers high yields and selectivity for the N-alkylated product. umich.edu
Another green approach that could be adapted for the synthesis of this compound is the use of organic carbonates as alkylating agents in the presence of zeolite catalysts. This method avoids the use of toxic alkyl halides and can lead to high selectivity for mono-N-alkylation. google.com Furthermore, catalytic hydrogenation represents an environmentally friendly reduction method that could be employed in the synthesis of aminophenols from nitroaromatic precursors, utilizing catalysts such as Pt–Sn/Al2O3 in a pressurized CO2/H2O system. epa.gov
Future research in this area will likely focus on the development of novel catalytic systems that can achieve the selective N,N'-dimethylation of 2,5-diaminophenol in a single, efficient step. The use of biocatalysis, employing enzymes to carry out specific transformations, could also offer a highly sustainable and selective route to this compound.
Advancement of Multiscale Computational Modeling for this compound Systems
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work. While specific computational studies on this compound are not yet prevalent in the literature, research on related N-methylated compounds provides a strong foundation for future investigations.
DFT studies on N-methylated amino acids have shown that N-methylation significantly impacts properties such as lipophilicity, aqueous solubility, and molecular conformation. rsc.orgnih.gov Specifically, N-methylation has been found to increase the polarizability and dipole moment of molecules, while decreasing the energy barrier for cis/trans amide isomerization. rsc.orgnih.gov
For this compound, multiscale computational modeling could be employed to:
Predict its three-dimensional structure and conformational landscape. This would provide insights into how the molecule might interact with other molecules or biological targets.
Calculate its electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are crucial for understanding its reactivity and potential applications in electronics and materials science. rsc.orgnih.gov
Simulate its behavior in different solvent environments. This would be essential for designing and optimizing synthetic procedures and for predicting its environmental fate.
Model its interactions with other molecules to predict its ability to form supramolecular assemblies. This would be invaluable for the rational design of novel materials.
As computational methods continue to advance, it will become increasingly feasible to perform highly accurate predictions of the physicochemical and biological properties of this compound, accelerating the discovery of its potential applications.
Exploration of Novel Supramolecular Assemblies and Architectures
Supramolecular chemistry, the study of systems composed of a discrete number of molecules held together by non-covalent interactions, is a rapidly expanding field. The ability of aminophenols to form extensive hydrogen-bonding networks makes them excellent building blocks for the construction of novel supramolecular assemblies.
The self-assembly of aminophenol derivatives can be promoted by strategies such as alkylation. nih.gov The introduction of methyl groups onto the amino functionalities of 2,5-diaminophenol would be expected to influence its self-assembly behavior by altering the hydrogen-bonding patterns and introducing hydrophobic interactions.
Future research in this area could explore the self-assembly of this compound into various architectures, such as:
One-dimensional nanostructures: The formation of nanofibers, nanoribbons, or nanotubes could be investigated, with potential applications in areas like tissue engineering and nanoelectronics.
Two-dimensional sheets: The molecule could potentially form extended 2D networks through hydrogen bonding and π-π stacking interactions, which could be of interest for applications in sensing and catalysis.
Three-dimensional frameworks: The design of porous, crystalline frameworks (metal-organic frameworks or covalent organic frameworks) incorporating this compound could lead to materials with applications in gas storage, separation, and catalysis.
The study of how this molecule co-assembles with other chemical species, such as metal ions or other organic molecules, could also unlock a wide range of new materials with tailored properties. nih.gov
Interdisciplinary Research with Emerging Fields in Chemical Science
The unique combination of functional groups in this compound—a phenol (B47542) and two secondary amino groups—positions it as a versatile building block for interdisciplinary research, bridging organic synthesis with materials science, catalysis, and medicinal chemistry.
Drawing parallels from related aminophenol derivatives, several exciting avenues for interdisciplinary research can be envisioned:
Materials Science: Para-aminophenol (PAP) and its derivatives are used in the production of azo dyes and as UV absorbers in coatings. kajay-remedies.com this compound could be explored as a monomer for the synthesis of novel polymers with enhanced thermal stability, UV resistance, or specific electronic properties. Its antioxidant properties, stemming from the phenol and amino groups, could also be harnessed in the development of advanced protective coatings. kajay-remedies.com
Catalysis: The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a potential ligand for the development of novel catalysts. These catalysts could be employed in a variety of organic transformations, with the potential for high selectivity and efficiency.
Medicinal Chemistry: While no direct biological activity has been reported, the aminophenol scaffold is present in many biologically active compounds. Future research could investigate the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.
The exploration of this compound at the intersection of these fields is likely to yield innovative technologies and a deeper understanding of the structure-property relationships in this fascinating class of molecules.
Q & A
Q. What synthetic methodologies are recommended for producing high-purity 2,5-Bis(methylamino)phenol in laboratory settings?
To synthesize this compound, a common approach involves nucleophilic substitution or reductive amination of precursor phenols. For example, methylamine can react with halogenated phenolic intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures). Catalytic hydrogenation with palladium or nickel catalysts may reduce nitro or imine intermediates to yield the final product. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar solvents like methanol. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive amine groups .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify characteristic peaks for aromatic protons (δ 6.5–7.5 ppm), methylamino groups (δ 2.5–3.0 ppm), and hydroxyl protons (broad singlet near δ 5.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Infrared Spectroscopy (IR): Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust/aerosols form.
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Storage: Store in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizing agents.
- Waste Disposal: Neutralize with dilute acetic acid before disposal as hazardous organic waste. Refer to SDS guidelines for analogous phenolic amines .
Advanced Research Questions
Q. How can this compound’s bioactivity be evaluated against bacterial biofilms, and what methodological challenges arise?
Biofilm inhibition assays involve:
- Crystal Violet Staining: Treat S. aureus or P. aeruginosa cultures with sub-MIC concentrations of the compound. Quantify biofilm biomass via optical density (OD₅₉₀) after staining.
- Gene Expression Analysis: Use RT-qPCR to assess downregulation of biofilm-related genes (e.g., fnbA in S. aureus).
- Synergy Studies: Combine with antibiotics (e.g., vancomycin) to determine fractional inhibitory concentration (FIC) indices.
Challenges: Differentiating biofilm-specific effects from general antimicrobial activity requires rigorous controls (e.g., viability assays). Low solubility in aqueous media may necessitate DMSO carriers, which can interfere with bacterial growth .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies), solubility, and redox behavior.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., bacterial membrane proteins) to guide drug design.
- QSPR Models: Quantitative Structure-Property Relationship models correlate molecular descriptors (e.g., logP, polar surface area) with experimental data like melting points or stability .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation: Compare experimental NMR/MS data with published spectra of structurally similar compounds (e.g., 2,5-di-tert-butylphenol ).
- Isotopic Labeling: Use ¹⁵N-labeled methylamine during synthesis to track amine group integration in NMR.
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments for stereochemical assignments. Contradictions may arise from tautomerism or solvent effects, necessitating pH-controlled studies .
Methodological Considerations for Data Analysis
Q. What chromatographic techniques are optimal for quantifying this compound in complex matrices?
- HPLC-UV/Vis: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and detection at λ ≈ 280 nm.
- LC-MS/MS: Enhances specificity for trace analysis in biological samples (e.g., serum). Electrospray ionization (ESI+) in MRM mode improves sensitivity.
- Validation Parameters: Assess linearity (R² > 0.99), LOD/LOQ (e.g., 1 ng/mL), and recovery rates (>85%) per ICH guidelines. Matrix effects (e.g., ion suppression in plasma) require mitigation via internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
